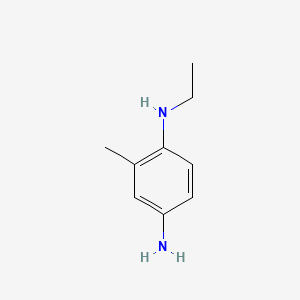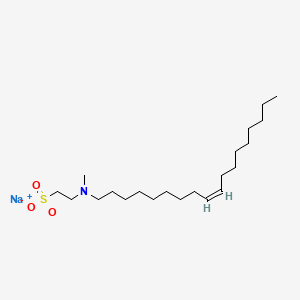![molecular formula C36H71NO4 B13769335 2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate CAS No. 65186-10-9](/img/structure/B13769335.png)
2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate is a chemical compound with the molecular formula C36H71NO4 and a molecular weight of 581.95324. . This compound is characterized by its long hydrocarbon chain and the presence of both amide and ester functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate typically involves the esterification of palmitic acid with 2-(N-(2-hydroxyethyl)hexadecanamido)ethanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The process may involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to increase the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-product formation. The final product is purified through techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the amide and ester groups into their respective alcohols.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted amides and esters.
Aplicaciones Científicas De Investigación
2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and amide formation reactions.
Biology: Investigated for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, particularly in the formulation of lipid-based nanoparticles.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. It may also interact with specific proteins, influencing their function and activity. The exact molecular targets and pathways involved are still under investigation, but its effects on membrane dynamics and protein interactions are of particular interest.
Comparación Con Compuestos Similares
Similar Compounds
Palmitic acid: A saturated fatty acid with a similar hydrocarbon chain but lacking the amide and ester groups.
Stearic acid: Another saturated fatty acid with a longer hydrocarbon chain.
Oleic acid: An unsaturated fatty acid with a similar chain length but containing a double bond.
Uniqueness
2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate is unique due to its combination of amide and ester functional groups, which confer distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions and interact with biological membranes in ways that simple fatty acids cannot.
Propiedades
Número CAS |
65186-10-9 |
|---|---|
Fórmula molecular |
C36H71NO4 |
Peso molecular |
582.0 g/mol |
Nombre IUPAC |
2-[hexadecanoyl(2-hydroxyethyl)amino]ethyl hexadecanoate |
InChI |
InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(39)37(31-33-38)32-34-41-36(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38H,3-34H2,1-2H3 |
Clave InChI |
AZZDHTGSIWDSIK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)N(CCO)CCOC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


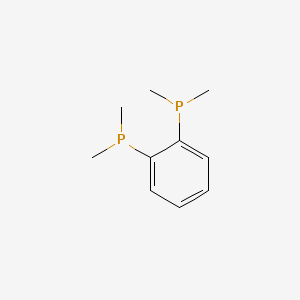
![Sarhamnolosid [German]](/img/structure/B13769271.png)

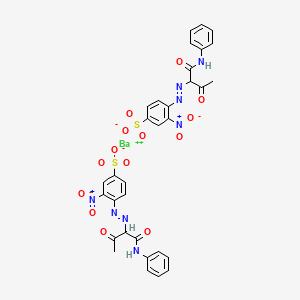




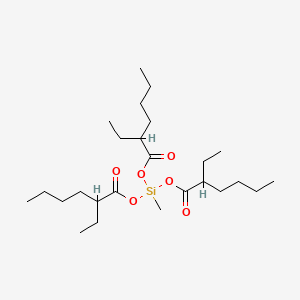
![N-(2,4-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13769306.png)
